molecular formula C16H13N3OS2 B12136224 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone

1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B12136224
M. Wt: 327.4 g/mol
InChI Key: ANELZUMFBSIRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences This compound is characterized by its unique structure, which includes a phenyl group, a thiadiazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with phenyl isothiocyanate to form the thiadiazole ring. This intermediate is then reacted with 1-phenyl-2-bromoethanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the thiadiazole ring or the phenyl groups, leading to different reduced forms of the compound.

    Substitution: The phenyl groups and the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring and the sulfanyl linkage may play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. Molecular docking studies have suggested that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(phenylamino)ethanone: Lacks the thiadiazole ring and sulfanyl linkage, resulting in different chemical properties and biological activities.

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, which can lead to varying biological activities.

    Phenylthioethanone Derivatives: Compounds with similar sulfanyl linkages but different aromatic groups, affecting their reactivity and applications.

Uniqueness

1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is unique due to the combination of its phenyl, thiadiazole, and sulfanyl functional groups. This unique structure contributes to its diverse chemical reactivity and potential applications in various scientific fields. The presence of the thiadiazole ring, in particular, distinguishes it from many other compounds and may be responsible for its specific biological activities.

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C16H13N3OS2/c20-14(12-7-3-1-4-8-12)11-21-16-19-18-15(22-16)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18)

InChI Key

ANELZUMFBSIRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.